![molecular formula C14H25NO2 B1470339 4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid CAS No. 1545526-55-3](/img/structure/B1470339.png)
4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid
Overview
Description
Synthesis Analysis
Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has long been widespread . Cyclohexanecarboxylic acid, a component of the compound , can be prepared by the hydrogenation of benzoic acid .Scientific Research Applications
Pharmaceutical Development
Piperidine derivatives are commonly used in the development of new pharmaceuticals due to their presence in many biologically active molecules. They have been investigated for their effects against various diseases, including cancer .
Material Science
Heterocyclic compounds with nitrogen, such as piperidines, have applications in material science. They can be used as fluorescent sensors, dyestuffs, brightening agents, plastics, information storage devices, and analytical reagents .
Chemical Synthesis
These compounds are also valuable in chemical synthesis as intermediates for producing more complex molecules. They can be functionalized to create a wide range of products .
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various pharmacological applications .
Mode of Action
It’s known that piperidine derivatives have diverse modes of action depending on their specific structure and the class of pharmaceuticals they belong to . For instance, some piperidine derivatives inhibit p-hydroxyphenylpyruvatedioxygenase (HPPD), a key enzyme present in plants .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, depending on their specific structure and the class of pharmaceuticals they belong to .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific structure .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the specific physiological environment in which they are administered .
properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-2-12-5-3-4-10-15(12)13-8-6-11(7-9-13)14(16)17/h11-13H,2-10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSIJPQXSOHPPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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